Cas no 19552-08-0 (9H-fluorene-9-thiol)

9H-Fluorene-9-thiol is a sulfur-containing derivative of fluorene, characterized by the presence of a thiol (-SH) functional group at the 9-position. This compound is of interest in organic synthesis and materials science due to its unique reactivity, particularly in thiol-based coupling reactions and as a building block for functionalized fluorene derivatives. Its rigid, planar fluorene backbone contributes to enhanced stability and electronic properties, making it suitable for applications in optoelectronic materials, self-assembled monolayers (SAMs), and molecular electronics. The thiol group allows for surface anchoring, enabling precise molecular modifications. High purity grades ensure consistent performance in research and industrial applications.
9H-fluorene-9-thiol structure
9H-fluorene-9-thiol structure
Product name:9H-fluorene-9-thiol
CAS No:19552-08-0
MF:C13H10S
MW:198.283502101898
CID:908221
PubChem ID:224100

9H-fluorene-9-thiol Chemical and Physical Properties

Names and Identifiers

    • 9H-fluorene-9-thiol
    • 9-Fluorenethiol
    • 9-Fluorenthiol
    • 9-Mercapto-fluoren
    • 9-Mercaptofluorene
    • AC1L5D1O
    • AC1Q7GNT
    • Fluoren-9-thiol
    • Fluorene-9-thiol
    • Fluorenyl-(9)-mercaptan
    • NSC12360
    • AMY18621
    • NSC-12360
    • DS-011107
    • 19552-08-0
    • EN300-1289213
    • DTXSID20279337
    • 9H-Fluoren-9-yl hydrosulfide #
    • SCHEMBL1107108
    • GNURAXCIBMZJOG-UHFFFAOYSA-N
    • MDL: MFCD11193810
    • Inchi: InChI=1S/C13H10S/c14-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8,13-14H
    • InChI Key: GNURAXCIBMZJOG-UHFFFAOYSA-N
    • SMILES: C1=CC=C2C(=C1)C(C3=CC=CC=C32)S

Computed Properties

  • Exact Mass: 198.0504
  • Monoisotopic Mass: 198.05032149g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 0
  • Complexity: 191
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 1Ų

Experimental Properties

  • Melting Point: 103-107 °C
  • PSA: 0
  • LogP: 3.68620

9H-fluorene-9-thiol Security Information

  • Symbol: GHS09
  • Signal Word:Warning
  • Hazard Statement: H400
  • Warning Statement: P273
  • Hazardous Material transportation number:UN 3077 9 / PGIII
  • WGK Germany:3
  • Hazard Category Code: 50
  • Safety Instruction: 61
  • Hazardous Material Identification: N

9H-fluorene-9-thiol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
748870-1G
9-Mercaptofluorene
19552-08-0
1G
¥1603.02 2022-02-24
Enamine
EN300-1289213-100mg
9H-fluorene-9-thiol
19552-08-0
100mg
$175.0 2023-10-01
Enamine
EN300-1289213-2500mg
9H-fluorene-9-thiol
19552-08-0
2500mg
$389.0 2023-10-01
Enamine
EN300-1289213-5000mg
9H-fluorene-9-thiol
19552-08-0
5000mg
$576.0 2023-10-01
Enamine
EN300-1289213-50mg
9H-fluorene-9-thiol
19552-08-0
50mg
$167.0 2023-10-01
Enamine
EN300-1289213-250mg
9H-fluorene-9-thiol
19552-08-0
250mg
$183.0 2023-10-01
Enamine
EN300-1289213-1.0g
9H-fluorene-9-thiol
19552-08-0
1g
$0.0 2023-06-07
Enamine
EN300-1289213-1000mg
9H-fluorene-9-thiol
19552-08-0
1000mg
$199.0 2023-10-01
Enamine
EN300-1289213-10000mg
9H-fluorene-9-thiol
19552-08-0
10000mg
$855.0 2023-10-01
Enamine
EN300-1289213-500mg
9H-fluorene-9-thiol
19552-08-0
500mg
$190.0 2023-10-01

9H-fluorene-9-thiol Related Literature

Additional information on 9H-fluorene-9-thiol

Recent Advances in the Study of 9H-Fluorene-9-Thiol (CAS: 19552-08-0) and Its Applications in Chemical Biology and Medicine

9H-Fluorene-9-thiol (CAS: 19552-08-0) is a sulfur-containing derivative of fluorene that has garnered significant attention in the fields of chemical biology and medicinal chemistry due to its unique structural and electronic properties. Recent studies have explored its potential applications in drug discovery, material science, and bioimaging. This research brief synthesizes the latest findings on 9H-fluorene-9-thiol, focusing on its synthesis, biological activity, and emerging applications.

One of the key advancements in the study of 9H-fluorene-9-thiol is its role as a versatile building block in organic synthesis. Researchers have developed novel synthetic routes to produce 9H-fluorene-9-thiol with high yield and purity, enabling its use in the construction of complex molecular architectures. For instance, a 2023 study published in the Journal of Organic Chemistry demonstrated the efficient synthesis of 9H-fluorene-9-thiol derivatives via palladium-catalyzed cross-coupling reactions, highlighting its potential in the development of new pharmaceuticals and functional materials.

In the realm of medicinal chemistry, 9H-fluorene-9-thiol has shown promise as a scaffold for designing enzyme inhibitors and antimicrobial agents. A recent investigation published in Bioorganic & Medicinal Chemistry Letters revealed that certain 9H-fluorene-9-thiol derivatives exhibit potent inhibitory activity against bacterial enzymes, suggesting their potential as novel antibiotics. Additionally, its unique electronic properties make it a candidate for use in bioimaging probes, where its fluorescence can be harnessed for real-time monitoring of biological processes.

Beyond its biological applications, 9H-fluorene-9-thiol has also been explored in material science. Its ability to form self-assembled monolayers (SAMs) on metal surfaces has been leveraged for the development of sensors and electronic devices. A 2022 study in ACS Applied Materials & Interfaces demonstrated the use of 9H-fluorene-9-thiol SAMs in enhancing the performance of organic field-effect transistors (OFETs), underscoring its versatility in interdisciplinary research.

In conclusion, 9H-fluorene-9-thiol (CAS: 19552-08-0) represents a multifaceted compound with broad applications in chemical biology and medicine. Ongoing research continues to uncover its potential, from drug development to advanced materials. Future studies are expected to further elucidate its mechanisms of action and expand its utility in innovative technologies.

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